12,13-Eoda
Description
12,13-Eoda refers to a class of diterpene derivatives synthesized from dehydroabietic acid, a resin acid derived from pine rosin. These compounds are characterized by a furazan (1,2,5-oxadiazole) or oxidofurazan ring system at the 12th and 13th positions of the abietane skeleton. The synthesis involves bromination, nitration, and cyclization reactions starting from dehydroabietic acid methyl ester, yielding derivatives such as 12,13-oxidofurazan and 12,13-furazan dehydroabietic acid methyl ester (compound VII and VIII, respectively) . Key spectral data (IR, NMR) confirm the structural integrity of these compounds, with yields ranging from 76% to 83% under optimized conditions .
Properties
CAS No. |
114488-95-8 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(E,11Z)-11-[(3S)-3-pentyloxiran-2-ylidene]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,14,16H,2-7,9-10,12-13,15H2,1H3,(H,19,20)/b11-8+,17-14-/t16-/m0/s1 |
InChI Key |
ZFVKKBAQVWQQHP-MEQKAPTFSA-N |
SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Isomeric SMILES |
CCCCC[C@H]1/C(=C/C=C/CCCCCCCC(=O)O)/O1 |
Canonical SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Synonyms |
12,13-EODA 12,13-epoxy-9(2),11-octadecadienoic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. The process begins with the enzymatic action of lipoxygenases, which convert linoleic acid to hydroperoxy derivatives. These intermediates are then further processed to form the epoxy derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid often involves biotechnological methods, utilizing microbial or plant-based lipoxygenases to catalyze the oxidation of linoleic acid. This method is preferred due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxy and hydroxyl derivatives.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products
Hydroperoxy and Hydroxyl Derivatives: Formed through oxidation.
Diols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Scientific Research Applications
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and epoxidation reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the synthesis of bio-based materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes like lipoxygenases and cyclooxygenases, modulating their activity.
Comparison with Similar Compounds
Discussion of Key Findings
- Synthetic Efficiency : 12,13-Eoda derivatives exhibit high yields (76–83%), attributed to optimized bromination and cyclization steps .
- Contrast with Misassigned Compounds : Gorgostane-type steroids underscore the need for rigorous NMR validation when comparing substituent effects across compound classes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
